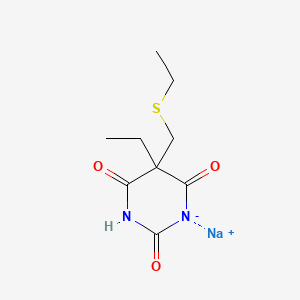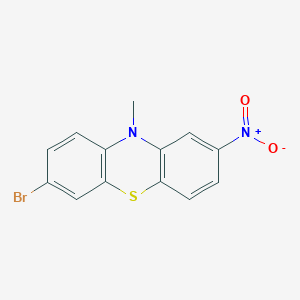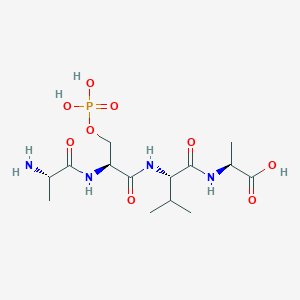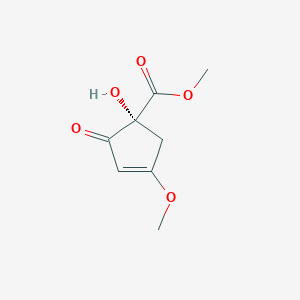
Acetamide, nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, nitrate is a compound with the molecular formula C₂H₅NO·HNO₃ and a molecular weight of 122.0800 g/mol . It is derived from acetamide and nitric acid. Acetamide itself is an organic compound with the formula CH₃CONH₂, derived from acetic acid . This compound is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Acetamide, nitrate can be synthesized through the reaction of acetamide with nitric acid. The reaction typically involves mixing acetamide with concentrated nitric acid under controlled conditions to form the nitrate salt. The reaction is exothermic and requires careful temperature control to prevent decomposition.
On an industrial scale, acetamide is produced by dehydrating ammonium acetate or via the hydration of acetonitrile, a byproduct of the production of acrylonitrile . The resulting acetamide can then be reacted with nitric acid to produce this compound.
Analyse Des Réactions Chimiques
Acetamide, nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroacetamide under specific conditions.
Reduction: It can be reduced to form acetamide and nitric oxide.
Substitution: The nitrate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Acetamide, nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitro compounds and other nitrogen-containing compounds.
Biology: this compound is used in biochemical studies to investigate the effects of nitrates on biological systems.
Industry: this compound is used in the production of various industrial chemicals and as a precursor in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of acetamide, nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission . The nitrate group in this compound is metabolized to nitric oxide, which then exerts its effects by activating the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes relaxation of smooth muscle cells and vasodilation .
Comparaison Avec Des Composés Similaires
Acetamide, nitrate can be compared with other similar compounds such as:
N,N-Dimethylacetamide (DMA): DMA is more widely used as a solvent and is not prepared from acetamide.
Acetylamine: Another derivative of acetamide, used in various chemical reactions.
Urea: Contains two amide groups and is used in fertilizers and industrial applications.
This compound is unique due to its nitrate group, which imparts distinct chemical and biological properties compared to other acetamide derivatives.
Propriétés
Numéro CAS |
75238-15-2 |
|---|---|
Formule moléculaire |
C2H6N2O4 |
Poids moléculaire |
122.08 g/mol |
Nom IUPAC |
acetamide;nitric acid |
InChI |
InChI=1S/C2H5NO.HNO3/c1-2(3)4;2-1(3)4/h1H3,(H2,3,4);(H,2,3,4) |
Clé InChI |
SLJICQUROTUNOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


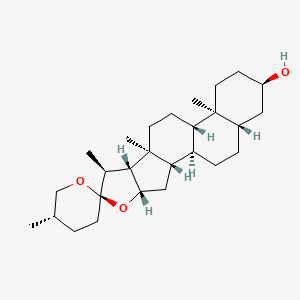
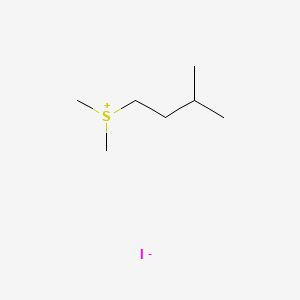

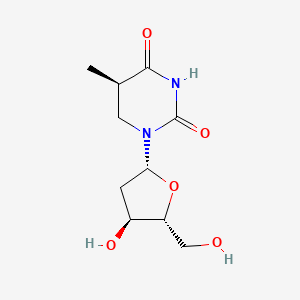




![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)

